2-Isopropenylaniline is an organic compound characterized by its structure, which includes an isopropenyl group attached to an aniline moiety. Its chemical formula is , and it has a molecular weight of approximately 135.19 g/mol. The compound appears as a colorless to pale yellow liquid with a distinct amine odor. It is known for its reactivity, particularly in polymerization reactions, and is often utilized in various industrial applications due to its unique chemical properties .
The biological activity of 2-Isopropenylaniline has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effectiveness against certain bacterial strains. Additionally, its derivatives have shown promise in anti-cancer research, although more studies are needed to fully understand its mechanisms and efficacy in biological systems .
Several synthesis methods for 2-Isopropenylaniline have been reported:
2-Isopropenylaniline finds a variety of applications across different industries:
Studies on the interactions of 2-Isopropenylaniline with other compounds highlight its versatility:
Several compounds share structural similarities with 2-Isopropenylaniline. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Aniline | Simple amine with phenyl group | Widely used as a precursor for dyes and drugs |
N-Isopropyl Aniline | Isopropyl group attached to nitrogen | Exhibits different solubility properties |
2-Methyl Aniline | Methyl group on the second carbon | Commonly used in dye manufacturing |
3-Isopropenylaniline | Isopropenyl group at the meta position | Different reactivity due to position of substituent |
2-Isopropenylaniline stands out due to its specific isopropenyl substitution at the ortho position relative to the amine group, which significantly influences its reactivity and application potential compared to other similar compounds .
Irritant